molecular formula C7H8Cl2N2 B14165078 2-(4,5-Dichloropyridin-2-YL)ethanamine

2-(4,5-Dichloropyridin-2-YL)ethanamine

Cat. No.: B14165078
M. Wt: 191.05 g/mol
InChI Key: XQFDCRSLGXDVDV-UHFFFAOYSA-N
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Description

2-(4,5-Dichloropyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloropyridin-2-YL)ethanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminopyridine with chlorinating agents to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to further reactions to introduce the ethanamine group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes followed by amination reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced forms of the original compound. These products have diverse applications in different fields of research.

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dichloropyridin-2-YL)ethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of two chlorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly useful in specific synthetic applications and research contexts.

Biological Activity

2-(4,5-Dichloropyridin-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorinated pyridine ring, which is pivotal in modulating its biological activity. The presence of chlorine atoms at the 4 and 5 positions enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to the modulation of various biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Effects : Preliminary data suggest that it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Action : The compound has been shown to reduce inflammatory responses in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM. This suggests its potential as a lead compound for antibiotic development.
  • Anticancer Activity :
    • In vitro assays revealed that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 of 20 µM. Mechanistic studies indicated activation of caspase pathways.
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) by approximately 30%.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(3,5-Dichloro-pyridin-2-YL)ethanamineSimilar dichlorinated structureAntimicrobial and antifibrotic properties
1-(3,6-Dichloropyridin-2-YL)ethanamineDifferent chlorine positioningVariable reactivity; potential anticancer effects

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

2-(4,5-dichloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1-2,10H2

InChI Key

XQFDCRSLGXDVDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)Cl)CCN

Origin of Product

United States

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